![molecular formula C14H15NO4 B5204020 N-[2-(2-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5204020.png)

N-[2-(2-methoxyphenoxy)ethyl]-2-furamide

Vue d'ensemble

Description

N-[2-(2-methoxyphenoxy)ethyl]-2-furamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. This compound has been shown to be effective in inhibiting a variety of proteases, including trypsin, chymotrypsin, and thrombin. AEBSF is commonly used in laboratory experiments to study the role of proteases in various biological processes.

Applications De Recherche Scientifique

Anticancer Activity

This compound has been used in the design and synthesis of novel indole scaffolds as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) . The cytotoxic activities of these compounds were evaluated against three EGFR high-expressed cancer cell lines: human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) . Some of these compounds exhibited potent anticancer activities against these cell lines .

EGFR Inhibitors

The compound is also being studied for its potential as an EGFR inhibitor . EGFR is a significant target for cancer drug therapy, and it has been demonstrated that the overexpression of EGFR is observed in a variety of solid tumors . EGFR is connected with the increase in tumor size, the risk of recurrence, the progression of tumor stage, and the low sensitivity to radiotherapy .

Antibacterial Activity

Furan derivatives, including “N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide”, have been studied for their antibacterial activity . These compounds have shown promise in combating microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .

Mécanisme D'action

Target of Action

The primary target of N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that belongs to the human epidermal growth factor receptor (HER) family . It plays a significant role in the regulation of cell growth, proliferation, and differentiation .

Mode of Action

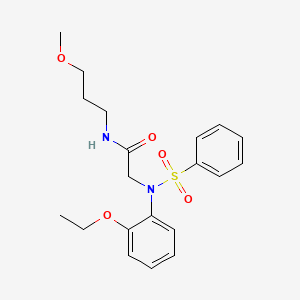

N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide interacts with EGFR, inhibiting its activity . This interaction is likely due to the compound’s structure, which includes a 2-{[2-(2-methoxyphenoxy)ethyl]-amino}-2-oxoethoxy group . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that promote cell growth and proliferation .

Biochemical Pathways

The inhibition of EGFR by N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide affects several biochemical pathways. EGFR is known to activate the PI3K/AKT pathway, which promotes cell survival, and the RAS/RAF/MEK/ERK pathway, which stimulates cell proliferation . By inhibiting EGFR, the compound reduces the activity of these pathways, leading to decreased cell growth and proliferation .

Pharmacokinetics

The compound’s effectiveness against cancer cells suggests it has sufficient bioavailability to reach its target .

Result of Action

The result of N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide’s action is a decrease in the growth and proliferation of cancer cells. The compound has shown potent anticancer activities against several EGFR high-expressed cancer cell lines, including human lung adenocarcinoma (A549), Henrietta Lacks strain of cancer (HeLa), and human colorectal cancer (SW480) .

Propriétés

IUPAC Name |

N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-17-11-5-2-3-6-12(11)19-10-8-15-14(16)13-7-4-9-18-13/h2-7,9H,8,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPXCVTUEFQWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330911 | |

| Record name | N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49822222 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide | |

CAS RN |

1090484-88-0 | |

| Record name | N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1-adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5203939.png)

![2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5203940.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5203942.png)

![2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B5203953.png)

![1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine](/img/structure/B5203958.png)

![4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5204011.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5204013.png)

![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5204041.png)

![2-isopropyl-5-methylcyclohexyl [(4-bromophenyl)thio]acetate](/img/structure/B5204046.png)